5-Chloro-7-methyl-3H-imidazo[4,5-B]pyridine
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Overview
Description
5-Chloro-7-methyl-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound consists of an imidazole ring fused with a pyridine ring, with a chlorine atom at the 5th position and a methyl group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-3H-imidazo[4,5-B]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone under oxidative conditions. For instance, the reaction of 2,3-diaminopyridine with 5-chloro-2-methylbenzaldehyde in the presence of an oxidizing agent like iodine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methyl-3H-imidazo[4,5-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield 5-amino-7-methyl-3H-imidazo[4,5-B]pyridine .
Scientific Research Applications
5-Chloro-7-methyl-3H-imidazo[4,5-B]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-7-methyl-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects . The compound’s structure allows it to interact with multiple targets, making it a versatile tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methyl-3H-imidazo[4,5-B]pyridine
- 7-Chloro-3H-imidazo[4,5-B]pyridine
- 5-Bromo-7-methyl-3H-imidazo[4,5-B]pyridine
Uniqueness
5-Chloro-7-methyl-3H-imidazo[4,5-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups at specific positions enhances its reactivity and potential as a pharmacophore . Compared to similar compounds, it may exhibit different binding affinities and selectivities towards various biological targets .
Properties
IUPAC Name |
5-chloro-7-methyl-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5(8)11-7-6(4)9-3-10-7/h2-3H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNPGJXAAMFJJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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